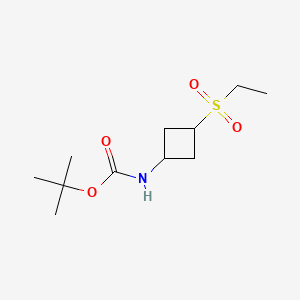
2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound that features a bromine atom, a methoxy group, and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves multiple steps. One common approach is to start with 2-Bromo-5-methoxybenzaldehyde as the precursor. The naphthalen-1-ylmethoxy group can be introduced through a nucleophilic substitution reaction, where the methoxy group on the benzaldehyde is replaced by the naphthalen-1-ylmethoxy group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
Oxidation: The major product would be 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.
Reduction: The major product would be 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.
Substitution: The major products would depend on the nucleophile used, such as 2-Amino-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde if an amine is used.
Applications De Recherche Scientifique
2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom and methoxy groups can also participate in various interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Lacks the naphthalen-1-ylmethoxy group, making it less complex and potentially less versatile in applications.
2-Bromo-4-methoxybenzaldehyde: Similar structure but with different substitution patterns, leading to different reactivity and applications.
3-Bromo-4-formylanisole:
Uniqueness
2-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the presence of the naphthalen-1-ylmethoxy group, which imparts distinct structural and electronic properties. This uniqueness can be leveraged in various research and industrial applications, making it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C19H15BrO3 |
|---|---|
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
2-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C19H15BrO3/c1-22-18-9-15(11-21)17(20)10-19(18)23-12-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3 |
Clé InChI |
LOLXUFXQDGRDOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


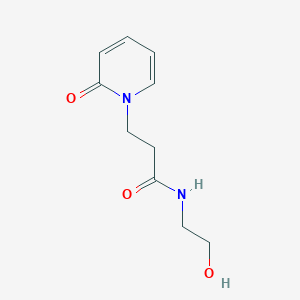
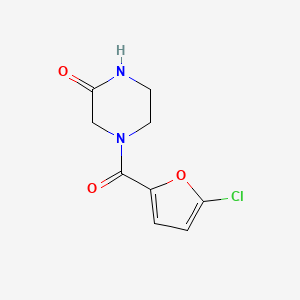
![Methyl 2'-(diphenylphosphanyl)-2-(triethylsilyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14913971.png)
![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)
![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)
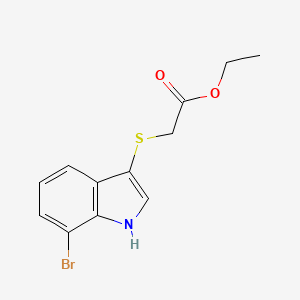


methanone](/img/structure/B14913997.png)

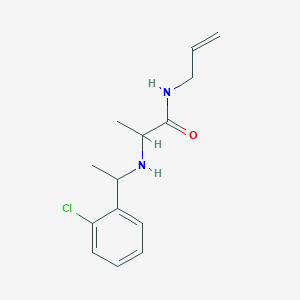
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)
